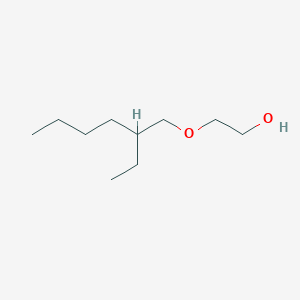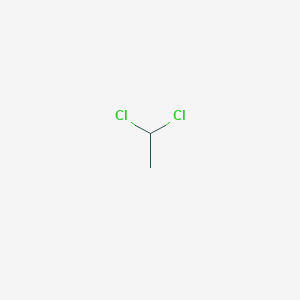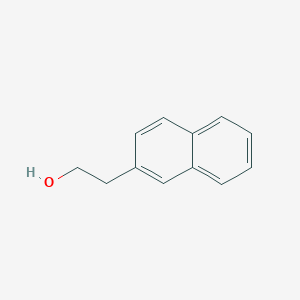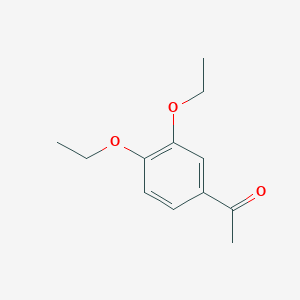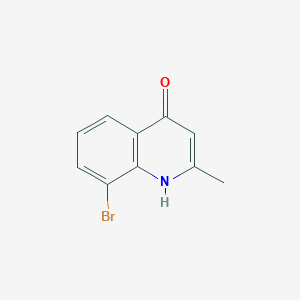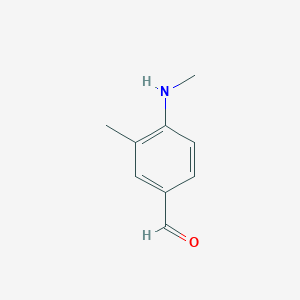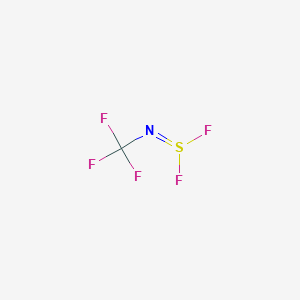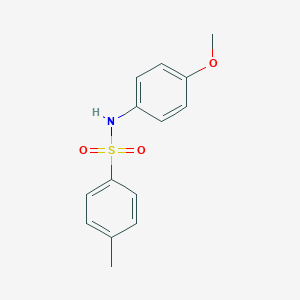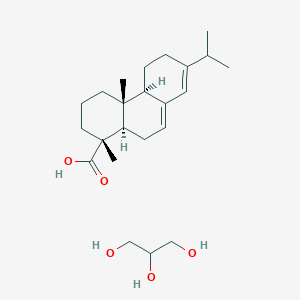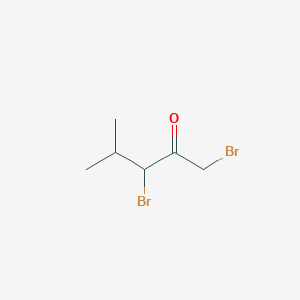
1,3-Dibromo-4-methyl-2-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-4-methyl-2-pentanone (DBMP) is a chemical compound that has been widely used in scientific research. It is a potent electrophile that can react with various nucleophiles, making it a valuable tool for studying chemical reactions and mechanisms.
Mecanismo De Acción
1,3-Dibromo-4-methyl-2-pentanone is a reactive electrophile that can react with various nucleophiles, such as amines, alcohols, and thiols. The mechanism of action of 1,3-Dibromo-4-methyl-2-pentanone involves the formation of a covalent bond between the electrophilic carbonyl carbon and the nucleophilic functional group. This reaction can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.
Biochemical and Physiological Effects:
1,3-Dibromo-4-methyl-2-pentanone has been shown to have antimicrobial and antifungal properties, and it has been used as a pesticide and insecticide. However, due to its toxicity, 1,3-Dibromo-4-methyl-2-pentanone is not suitable for use in humans or animals. In addition, 1,3-Dibromo-4-methyl-2-pentanone can cause skin irritation and respiratory problems if not handled properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Dibromo-4-methyl-2-pentanone is a valuable tool for studying chemical reactions and mechanisms in the laboratory. It is a potent electrophile that can react with various nucleophiles, making it useful for the synthesis of bioactive compounds. However, due to its toxicity, 1,3-Dibromo-4-methyl-2-pentanone must be handled with care and used in a well-ventilated area.
Direcciones Futuras
There are several future directions for the use of 1,3-Dibromo-4-methyl-2-pentanone in scientific research. One potential application is in the synthesis of new anti-cancer agents and other bioactive compounds. 1,3-Dibromo-4-methyl-2-pentanone can also be used in the development of new synthetic methods and reaction mechanisms. In addition, future research could focus on the development of safer and more environmentally friendly halogenating agents for use in organic synthesis.
Conclusion:
In conclusion, 1,3-Dibromo-4-methyl-2-pentanone is a valuable tool for studying chemical reactions and mechanisms in scientific research. It has been used in the synthesis of bioactive compounds and the development of new synthetic methods. However, due to its toxicity, 1,3-Dibromo-4-methyl-2-pentanone must be handled with care and used in a well-ventilated area. Future research could focus on the development of safer and more environmentally friendly halogenating agents for use in organic synthesis.
Métodos De Síntesis
1,3-Dibromo-4-methyl-2-pentanone can be synthesized through the reaction between 4-methyl-2-pentanone and bromine in the presence of a strong acid catalyst. The reaction yields a mixture of diastereomers, which can be separated through fractional distillation or chromatography.
Aplicaciones Científicas De Investigación
1,3-Dibromo-4-methyl-2-pentanone has been widely used in scientific research as a reagent for various chemical reactions. It is commonly used in organic synthesis as a halogenating agent, and it has also been used in the synthesis of natural products and pharmaceuticals. 1,3-Dibromo-4-methyl-2-pentanone has been used in the synthesis of anti-cancer agents, antibiotics, and other bioactive compounds.
Propiedades
Número CAS |
1577-29-3 |
|---|---|
Nombre del producto |
1,3-Dibromo-4-methyl-2-pentanone |
Fórmula molecular |
C6H10Br2O |
Peso molecular |
257.95 g/mol |
Nombre IUPAC |
1,3-dibromo-4-methylpentan-2-one |
InChI |
InChI=1S/C6H10Br2O/c1-4(2)6(8)5(9)3-7/h4,6H,3H2,1-2H3 |
Clave InChI |
HMEBPZUIUZXVFU-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)CBr)Br |
SMILES canónico |
CC(C)C(C(=O)CBr)Br |
Sinónimos |
1,3-Dibromo-4-methyl-2-pentanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



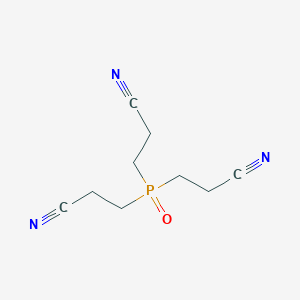
![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
